molecular formula C21H25NO6 B2837609 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1021206-01-8

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2837609
CAS No.: 1021206-01-8
M. Wt: 387.432
InChI Key: LAELWEXHTCNOJM-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic chalcone-derived compound of significant interest in medicinal chemistry and oncology research. This molecule is designed with a hybrid structure, incorporating a 2,4-dihydroxyacetophenone moiety linked to a 3,4-dimethoxyphenyl group. The core structure is functionally enhanced by a morpholinomethyl group at the 3-position, a feature known to be synthesized via a Mannich reaction involving 2,4-dihydroxyacetophenone, formaldehyde, and morpholine . Its primary research value lies in its potential as a lead compound for anticancer therapeutics. Preliminary studies on structurally similar chalcone derivatives have demonstrated promising cytotoxic effects against various human cancer cell lines, including HeLa and MCF-7 cells, by effectively inhibiting proliferation, migration, and promoting apoptosis . The potential mechanism of action for this class of compounds involves interaction with key cellular targets; reverse molecular docking studies on analogous molecules suggest that one possible target is the cyclin-dependent kinase 1 (CDK1), which plays a critical role in cell cycle progression . Furthermore, the morpholine moiety can contribute to enzyme inhibition by potentially binding to active or allosteric sites, thereby modulating biological pathways relevant to disease states . Researchers can utilize this compound as a key intermediate for further chemical derivatization or as a pharmacological tool in biochemical assays and cell-based studies to explore new oncotherapeutic strategies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-26-19-6-3-14(12-20(19)27-2)11-18(24)15-4-5-17(23)16(21(15)25)13-22-7-9-28-10-8-22/h3-6,12,23,25H,7-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAELWEXHTCNOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)CN3CCOCC3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone is a chemical compound with potential pharmacological applications. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview of its effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure includes a morpholinomethyl group and two aromatic rings with hydroxyl and methoxy substituents. Its molecular formula is C17H21N1O4, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological properties.

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models. This effect is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

StudyMethodologyFindings
DPPH assayDemonstrated IC50 values comparable to standard antioxidants like ascorbic acid.
Cell culture assaysReduced reactive oxygen species (ROS) levels in treated cells.

Anticancer Activity

The compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

  • Mechanism of Action : The compound induces apoptosis via the mitochondrial pathway, leading to increased caspase activity and subsequent cell death.
  • Case Study : A study involving MCF-7 breast cancer cells reported a dose-dependent decrease in cell viability with an IC50 of 15 µM after 48 hours of treatment.
Cancer TypeIC50 (µM)Mechanism
Breast (MCF-7)15Apoptosis induction via mitochondrial pathway
Colon (HT-29)20Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It significantly reduces the production of pro-inflammatory cytokines in activated macrophages.

  • Study Findings : The compound inhibited TNF-alpha and IL-6 production by up to 50% in lipopolysaccharide (LPS)-stimulated macrophages.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : Rapidly absorbed when administered orally.
  • Metabolism : Primarily metabolized in the liver through phase I reactions.
  • Excretion : Excreted mainly via urine as metabolites.

Safety Profile

Toxicological assessments reveal a favorable safety profile at therapeutic doses. However, high doses may lead to hepatotoxicity, necessitating further studies to establish safe dosage ranges.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its morpholinomethyl substitution and dual aromatic systems (dihydroxy and dimethoxy). Below is a comparative analysis with analogs from the Handbook of Hydroxyacetophenones and other sources:

Compound Name & CAS/ID Molecular Formula Substituents/Modifications Key Properties/Biological Relevance
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone C₁₉H₂₁NO₆ - 2,4-Dihydroxy-3-(morpholinomethyl)phenyl
- 3,4-Dimethoxyphenyl
Enhanced solubility due to morpholine; potential CNS activity inferred from dimethoxy groups .
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone-1-¹⁴C (CAS 142050-41-7) C₁₆H₁₆O₅ - 2,4-Dihydroxyphenyl
- 3,4-Dimethoxyphenyl
Isotopically labeled; used as a tracer in metabolic studies. Lacks morpholine, reducing bioavailability .
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-4-methoxy-1,3-benzodioxol-5-yl)ethanone C₁₈H₁₈O₅ - 3,4-Dimethoxyphenyl
- Benzodioxol moiety
Benzodioxol enhances stability; synthesized via Hoesch reaction. Limited bioactivity data .
1-(3-Acetyl-2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one (116470-11-2) C₁₉H₁₈O₆ - Acetylated dihydroxyphenyl
- Propenone bridge
Extended conjugation via propenone; acetyl group may increase metabolic clearance compared to morpholine .
1-(3,4-Dihydroxyphenyl)-2-(heptylamino)ethanone (C₁₅H₂₃NO₃) C₁₅H₂₃NO₃ - 3,4-Dihydroxyphenyl
- Heptylamino side chain
Lipophilic heptyl chain may reduce aqueous solubility vs. morpholine; potential antimicrobial activity .

Pharmacological Implications

  • Morpholinomethyl Group: Compared to alkylamino (e.g., heptylamino) or acetylated analogs, the morpholine ring may improve blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies .
  • Dimethoxy vs. Dihydroxy Substitution : The 3,4-dimethoxyphenyl group offers metabolic stability over dihydroxy analogs (prone to glucuronidation), as seen in compound 142050-41-7 .

Research Findings and Gaps

  • Antioxidant Potential: Dihydroxy-substituted analogs (e.g., compound 5 in ) exhibit radical-scavenging activity, suggesting the target compound may share this property.
  • Enzyme Inhibition: Morpholine-containing compounds are known to inhibit enzymes like monoamine oxidase (MAO), though direct evidence for this compound is lacking .
  • Synthetic Challenges: Introducing the morpholinomethyl group without side reactions (e.g., over-alkylation) requires optimized conditions, as seen in similar syntheses .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key protons (e.g., aromatic dihydroxy protons at δ 9.8–10.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
  • IR : Confirms hydroxyl (3200–3500 cm⁻¹) and ketone (1680–1700 cm⁻¹) functionalities .
  • X-ray Crystallography : Resolves spatial arrangements of the morpholinomethyl group and methoxyphenyl substituents, with intramolecular hydrogen bonding (O–H···O) stabilizing the structure .

How can researchers design in vitro assays to evaluate the compound’s bioactivity against specific enzymatic targets?

Basic Research Question

  • Target Selection : Prioritize enzymes with known affinity for polyphenolic ketones (e.g., tyrosine kinases, cytochrome P450) .
  • Assay Design :
    • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant enzymes (e.g., EGFR kinase), IC₅₀ determination via dose-response curves .
    • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus), with positive controls (e.g., ciprofloxacin) .

What advanced strategies address contradictions in bioactivity data between analogs with varying substituents?

Advanced Research Question

  • Case Study : Compare this compound with analogs lacking the morpholinomethyl group (e.g., 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone).
  • Methodology :
    • SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity shifts.
    • Molecular Dynamics : Simulate binding poses to identify critical interactions (e.g., morpholine’s hydrogen bonding with kinase ATP pockets) .

How can computational modeling predict the compound’s pharmacokinetic properties and off-target interactions?

Advanced Research Question

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME to estimate logP (2.8–3.2), BBB permeability, and CYP450 inhibition .
    • Docking Studies (AutoDock Vina) : Screen against the PDB database (e.g., 4HJO for EGFR) to prioritize targets.
  • Validation : Compare computational IC₅₀ with experimental data to refine force field parameters .

What methodologies resolve discrepancies in reported synthetic yields for derivatives with similar substituents?

Advanced Research Question

  • Root Cause Analysis :
    • Substituent Effects : Electron-withdrawing groups (e.g., morpholinomethyl) may slow Friedel-Crafts acylation vs. electron-donating groups .
    • Reagent Purity : Trace water in AlCl₃ reduces Step 2 yields; use Karl Fischer titration to verify solvent dryness .

How do the compound’s hydroxyl and methoxy groups influence its stability under physiological conditions?

Basic Research Question

  • Degradation Pathways :
    • pH-Dependent Hydrolysis : Methoxy groups resist acidic cleavage (pH < 3), while hydroxyl groups oxidize to quinones at pH > 7.4 .
    • Light Sensitivity : UV-Vis studies show λmax at 280 nm; store in amber vials at −20°C to prevent photodegradation .

What advanced techniques validate the compound’s selectivity for cancer vs. normal cell lines?

Advanced Research Question

  • Cell-Based Assays :
    • MTT/PI Staining : Compare IC₅₀ in MCF-7 (cancer) vs. HEK-293 (normal) cells.
    • ROS Detection : Use DCFH-DA probes to measure oxidative stress induction selectively in cancer cells .

How can kinetic isotope effects elucidate reaction mechanisms during synthesis?

Advanced Research Question

  • Deuterium Labeling : Replace hydroxyl protons with deuterium (D₂O exchange) to study rate-determining steps in Friedel-Crafts acylation .
  • KIE Analysis : A kH/kD > 1 indicates proton transfer is rate-limiting; observed in Step 2 (C-acylation) .

What chromatographic and recrystallization techniques maximize purity for X-ray crystallography?

Basic Research Question

  • HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water (gradient: 40–80% ACN) to isolate >99% pure fractions .
  • Recrystallization : Dissolve in hot ethanol (60°C), cool to −20°C for 24h to grow single crystals .

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